N-ethyl-2,4-dimethylaniline

概要

説明

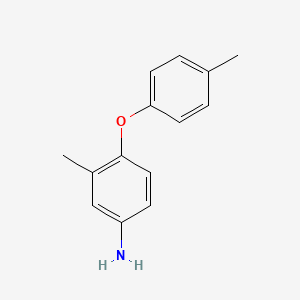

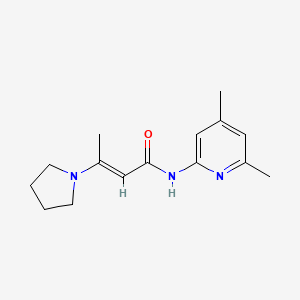

N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a primary arylamine . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is used in the production of certain dyes, pesticides, and other chemicals .

Synthesis Analysis

The synthesis of N-ethyl-2,4-dimethylaniline can be achieved through several methods. One such method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .Chemical Reactions Analysis

N-ethyl-2,4-dimethylaniline can undergo various chemical reactions. For instance, it can react with copper (II) acetate to form copper (I) arylacetylide .Physical And Chemical Properties Analysis

N-ethyl-2,4-dimethylaniline is a powder with a molecular weight of 185.7 . It is slightly soluble in water and may be sensitive to prolonged exposure to air .科学的研究の応用

Precursor to Triarylmethane Dyes

“N-ethyl-2,4-dimethylaniline” is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . These dyes are widely used in various industries, including textiles, paper, and plastics.

Polymerization Activator

This compound serves as a promoter in the curing of polyester and vinyl ester resins . It helps to speed up the polymerization process, making it an essential component in the production of various types of plastics and resins.

Intermediates in Dye and Pesticide Synthesis

“N-ethyl-2,4-dimethylaniline” finds an indirect use as intermediates in dye and pesticide synthesis . It plays a crucial role in the production of various types of dyes and pesticides, contributing to their effectiveness and efficiency.

Analytical Reagents

This compound is also used as an analytical reagent . In this role, it is used in various laboratory procedures and tests, helping scientists to identify and quantify other substances.

Prosthetic Device Manufacture

“N-ethyl-2,4-dimethylaniline” is used in the manufacture of prosthetic devices . It is used in the polymerization process, which is crucial in the production of materials used in prosthetics.

Bone Cement Preparation

This compound is used in the preparation of bone cements . Bone cement is used in various orthopedic procedures, such as joint replacement surgeries, to help secure the artificial joints.

作用機序

Target of Action

N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a tertiary amine . The primary targets of this compound are likely to be similar to those of aniline and its derivatives, which are known to interact with various enzymes and proteins in the body.

Mode of Action

Anilines and their derivatives are known to undergo a variety of reactions due to their weakly basic nature and reactivity towards electrophiles . For instance, they can be nitrated to produce derivatives with nitro groups . In the case of N-ethyl-2,4-dimethylaniline, it is likely that it interacts with its targets in a similar manner, leading to changes in the targets’ structure or function.

Biochemical Pathways

Anilines and their derivatives are known to undergo metabolic pathways such as n-demethylation and n-oxidation, as well as ring hydroxylation . These metabolic transformations can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.

Pharmacokinetics

Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives, including 2,4-dimethylaniline, were found to be more extensively formed than those of other dimethylaniline derivatives . This suggests that N-ethyl-2,4-dimethylaniline may also be rapidly metabolized and eliminated from the body, which could impact its bioavailability.

Safety and Hazards

将来の方向性

Future research on N-ethyl-2,4-dimethylaniline could focus on its potential applications in the pharmaceutical sector. For example, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

特性

IUPAC Name |

N-ethyl-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFWTVZRANPVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)